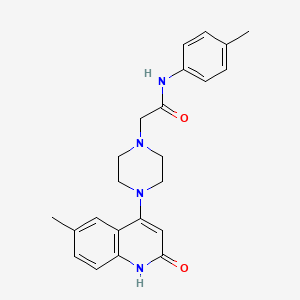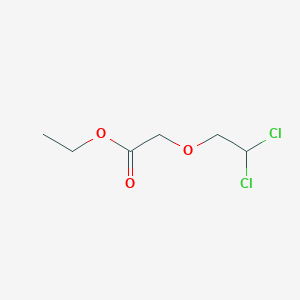![molecular formula C18H23ClNO4- B12365884 1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(叔丁基)氧羰基]-3-(4-氯苄基)哌啶-3-羧酸是一种合成有机化合物,化学式为C18H26ClNO4,分子量为352.84 g/mol 。由于其独特的结构特性,该化合物常用于化学研究和药物开发。
准备方法
1-[(叔丁基)氧羰基]-3-(4-氯苄基)哌啶-3-羧酸的合成通常涉及多个步骤最后一步涉及哌啶环的羧化,形成羧酸 。工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对规模和产量进行优化。
化学反应分析
1-[(叔丁基)氧羰基]-3-(4-氯苄基)哌啶-3-羧酸会发生各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化成相应的酮或醛。
还原: 还原反应可以将羧酸基团转化为醇或其他还原形式。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及胺或醇等亲核试剂。形成的主要产物取决于所用反应条件和试剂。
科学研究应用
1-[(叔丁基)氧羰基]-3-(4-氯苄基)哌啶-3-羧酸在各种科学研究应用中得到应用:
化学: 它作为更复杂分子合成的中间体,以及有机合成中的构建模块。
生物学: 该化合物用于研究生物途径和酶相互作用。
医学: 它被探索其潜在的治疗特性,以及作为药物开发的先导化合物。
作用机制
1-[(叔丁基)氧羰基]-3-(4-氯苄基)哌啶-3-羧酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性并影响各种生化途径。 具体分子靶标和途径取决于其在研究或治疗应用中的具体使用环境 .
相似化合物的比较
1-[(叔丁基)氧羰基]-3-(4-氯苄基)哌啶-3-羧酸可以与其他类似化合物进行比较,例如:
1-[(叔丁基)氧羰基]-3-苄基哌啶-3-羧酸: 该化合物缺乏苄基上的氯原子,这可能导致不同的反应性和生物活性。
1-[(叔丁基)氧羰基]-3-(3,4-二氯苄基)哌啶-3-羧酸: 该化合物多了一个氯原子,可能会改变其化学和生物特性.
属性
分子式 |
C18H23ClNO4- |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)/p-1 |
InChI 键 |
NFBWLXLJPIEKQE-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


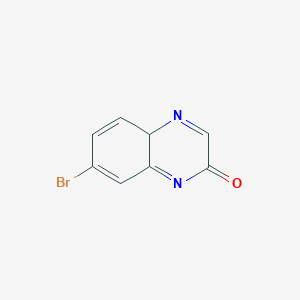
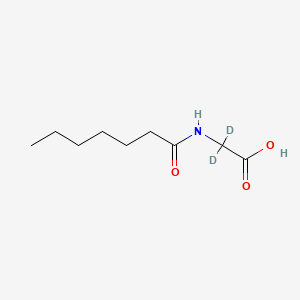
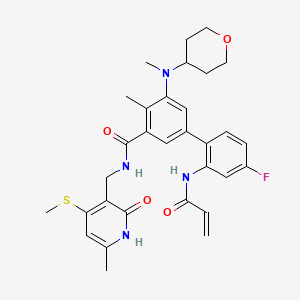
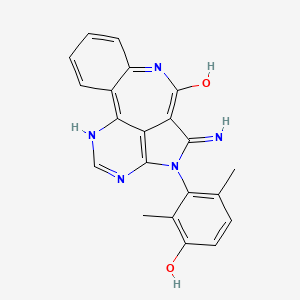

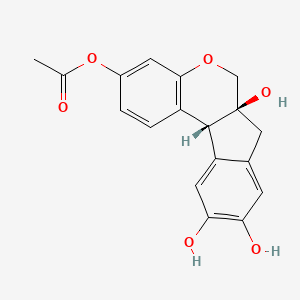
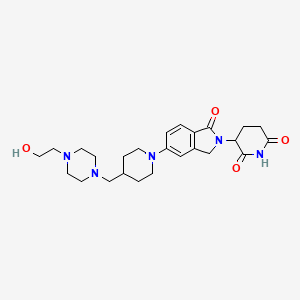
![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)
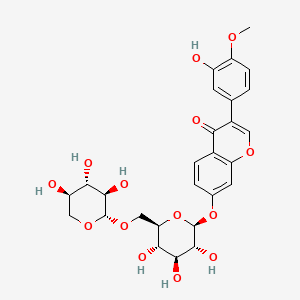

![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)
